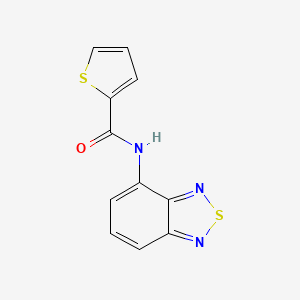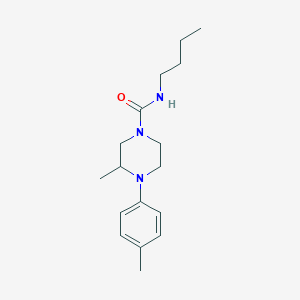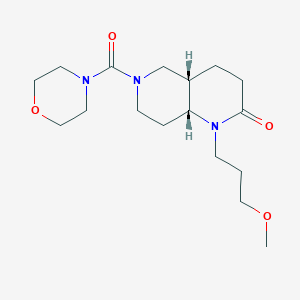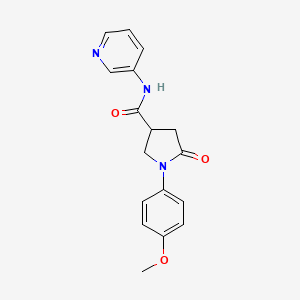
N-2,1,3-benzothiadiazol-4-yl-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2,1,3-benzothiadiazol-4-yl-2-thiophenecarboxamide, also known as BT, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of benzothiadiazoles, which are heterocyclic compounds that contain a benzene ring fused to a thiadiazole ring. BT has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
科学的研究の応用
N-2,1,3-benzothiadiazol-4-yl-2-thiophenecarboxamide has been found to exhibit various biological activities, making it a promising compound for scientific research. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to have anti-viral properties by inhibiting the replication of viruses such as HIV and hepatitis C virus.
作用機序
The exact mechanism of action of N-2,1,3-benzothiadiazol-4-yl-2-thiophenecarboxamide is not fully understood. However, it has been proposed that the compound acts by inhibiting various signaling pathways involved in cell proliferation, inflammation, and viral replication. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune responses and the production of pro-inflammatory cytokines. It has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Additionally, this compound has been found to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.
実験室実験の利点と制限
One advantage of using N-2,1,3-benzothiadiazol-4-yl-2-thiophenecarboxamide in lab experiments is its relatively simple synthesis method. Additionally, the compound has been found to exhibit various biological activities, making it a promising compound for scientific research. However, one limitation is the lack of understanding of its exact mechanism of action. Further research is needed to fully elucidate the compound's mechanism of action and potential applications.
将来の方向性
There are several future directions for research on N-2,1,3-benzothiadiazol-4-yl-2-thiophenecarboxamide. One direction is to further investigate its anti-cancer properties and potential use as a cancer treatment. Another direction is to explore its anti-inflammatory properties and potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the field of virology.
合成法
The synthesis of N-2,1,3-benzothiadiazol-4-yl-2-thiophenecarboxamide involves the reaction of 2-aminothiophenol with 2-chlorobenzoic acid in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with ammonium thiocyanate to yield the final product. This method has been reported to have a high yield and is relatively simple to perform.
特性
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS2/c15-11(9-5-2-6-16-9)12-7-3-1-4-8-10(7)14-17-13-8/h1-6H,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFOUEQBHWYBEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butoxy-N-[2-(4-chlorophenyl)ethyl]benzamide](/img/structure/B5366633.png)
![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5366644.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(1,3-thiazol-2-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5366646.png)
![ethyl 1-[3-(4-nitrophenyl)acryloyl]-3-piperidinecarboxylate](/img/structure/B5366657.png)



![allyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate](/img/structure/B5366678.png)
![4-(6-{[(2S,5R)-5-(pyrrolidin-1-ylmethyl)tetrahydrofuran-2-yl]methyl}pyrimidin-4-yl)morpholine](/img/structure/B5366681.png)
![4-[(4aS*,8aR*)-1-isobutyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-4-oxo-1-butanesulfonamide](/img/structure/B5366685.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5366692.png)
![{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5366704.png)

